FAP Inhibitory Potency Compared to a Less Active Structural Analog
The compound demonstrates sub-nanomolar inhibitory potency against fibroblast activation protein (FAP), a key target in oncology and fibrosis. This is in stark contrast to a closely related analog that shows over 8,000-fold weaker inhibition, highlighting the extreme sensitivity of the target to the specific substitution pattern on the thioether linker [1][2].
| Evidence Dimension | FAP Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.180 nM |
| Comparator Or Baseline | 3-((4-chlorophenyl)thio)-N-(p-tolyl)propanamide (BDBM50543970) IC50 = 1,500 nM |
| Quantified Difference | Approximately 8,333-fold greater potency for the fluorinated analog. |
| Conditions | Target compound tested on SF-tagged FAP expressed in Drosophila S2 cells using a fluorogenic substrate by spectrometric analysis. Comparator tested on FAP in human U87MG cells. |
Why This Matters
For researchers screening FAP inhibitors, selecting the correct halogenated analog is critical; a simple swap from fluorine to chlorine can lead to a loss of nanomolar activity, risking the misidentification of a chemical series' true potential.
- [1] BindingDB. BDBM50578691 (CHEMBL4864809). Affinity Data: IC50 = 0.180 nM for SF-tagged FAP. View Source
- [2] BindingDB. BDBM50543970 (CHEMBL4647532). Affinity Data: IC50 = 1,500 nM for FAP in human U87MG cells. View Source
